6'-Desmethyl-6'-carboxy Etoricoxib
Description
Properties
IUPAC Name |
5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S/c1-26(24,25)14-5-2-11(3-6-14)15-8-13(19)10-21-17(15)12-4-7-16(18(22)23)20-9-12/h2-10H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHJKHCGJLIAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349536-39-6 | |
| Record name | 6'-Carboxy etoricoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-CARBOXY ETORICOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G75T52B7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Characterization and in Vitro Biotransformation Studies
Methodologies for Investigating Cytochrome P450 Enzyme Involvement
Identifying the specific CYP isoforms responsible for a drug's metabolism is a fundamental aspect of drug development and characterization. Various in vitro methodologies are employed to elucidate the contribution of these enzymes to the formation of metabolites like 6'-Desmethyl-6'-carboxy Etoricoxib (B1671761).
In Vitro Microsomal Incubation Assays for Metabolite Generation
A primary method for studying phase I metabolism is the use of in vitro microsomal incubation assays. nih.govcore.ac.uk Liver microsomes, which are vesicles of the endoplasmic reticulum isolated through differential centrifugation, contain a high concentration of CYP enzymes. core.ac.uk
The general procedure involves the following steps:
Incubation: The parent drug, etoricoxib, is incubated with a preparation of human liver microsomes (HLM). nih.gov
Cofactor Addition: The incubation mixture must be fortified with an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself. This cofactor is essential for the catalytic activity of CYP enzymes. nih.govcore.ac.uk
Controlled Conditions: The reaction is carried out under controlled physiological conditions, typically at 37°C in a buffered solution at pH 7.4. core.ac.uk
Analysis: After a specified incubation time, the reaction is terminated (e.g., by adding a cold organic solvent like acetonitrile). The sample is then processed and analyzed, usually by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), to identify and quantify the metabolites formed. core.ac.uk
These assays have been successfully used to demonstrate that etoricoxib is metabolized via 6'-methylhydroxylation to its primary metabolite, 6'-hydroxymethyl etoricoxib, the direct precursor to 6'-Desmethyl-6'-carboxy Etoricoxib. nih.gov
Kinetic Parameters of Enzymatic Pathways Involved in this compound Formation
The kinetics of the enzymatic reaction provide quantitative insight into the efficiency of the metabolic pathway. For the formation of this compound, the initial hydroxylation step is the most extensively studied. In incubations with human liver microsomes, the rate of 6'-hydroxymethyl etoricoxib formation was found to follow saturable Michaelis-Menten kinetics. nih.gov
The key kinetic parameters determined from these in vitro studies are the apparent Michaelis constant (Km) and the maximum velocity (Vmax). The Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction. These values are crucial for predicting the metabolic clearance of a drug. nih.gov
Table 2: Michaelis-Menten Kinetic Parameters for the 6'-Methyl Hydroxylation of Etoricoxib in Human Liver Microsomes
| Kinetic Parameter | Value (Mean ± S.D., n=3 livers) | Reference |
|---|---|---|
| Apparent Km | 186 ± 84.3 µM | nih.gov |
| Vmax | 0.76 ± 0.45 nmol/min/mg of protein | nih.gov |
| Intrinsic Clearance (Vmax/Km) | 2.4 to 7.3 µL/min/mg | nih.gov |
Research on Enzyme Inhibition and Induction Effects on Metabolite Production
Investigating how other compounds might inhibit or induce the enzymes responsible for a drug's metabolism is critical. These studies help foresee potential alterations in drug exposure. Methodologies for studying these effects in vitro are well-established.
Enzyme Inhibition Methodologies: Research into the inhibition of 6'-hydroxymethyl etoricoxib formation involves several approaches:
Chemical Inhibition: This method uses known, isoform-selective chemical inhibitors in microsomal incubations. The formation of the metabolite is measured in the presence and absence of the inhibitor. A significant reduction in metabolite formation points to the involvement of the inhibited isoform. nih.gov
Immunoinhibition: This technique employs antibodies that specifically bind to and inhibit the activity of a single CYP isoform. These antibodies are added to microsomal incubations to confirm the role of a specific enzyme. nih.gov
Determination of IC50 and Ki: To quantify the inhibitory potency of a compound, in vitro experiments are conducted where the rate of metabolite formation is measured across a range of inhibitor concentrations. The data are used to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the inhibition constant (Ki). helsinki.fi For example, etoricoxib itself was found to be a weak inhibitor of multiple P450s (CYP1A2, CYP2D6, CYP3A, CYP2C9, and CYP2C19) in human liver microsomes, with IC50 values greater than 100 µM. nih.gov
Enzyme Induction Methodologies: Enzyme induction is the process whereby a compound increases the amount or activity of a metabolic enzyme. The primary in vitro research methodology for studying induction involves cultured human hepatocytes.
Hepatocyte Treatment: Primary cultures of human hepatocytes are treated with the test compound (e.g., etoricoxib) over a period of time (typically 24-72 hours).
Measurement of Induction: Following treatment, the induction effect is assessed by measuring changes in either enzyme activity or gene expression.
Activity Measurement: The treated cells are incubated with a probe substrate specific for the CYP isoform of interest, and the rate of metabolite formation is compared to that in vehicle-treated control cells.
mRNA Quantification: The expression of the specific CYP gene is measured using techniques like quantitative reverse transcription PCR (qRT-PCR). An increase in mRNA levels indicates induction at the transcriptional level.
These methodologies are fundamental for building a comprehensive in vitro metabolic profile for a compound and its metabolites, such as this compound.
Biological Activity and Molecular Interactions of 6 Desmethyl 6 Carboxy Etoricoxib
In Vitro Evaluation of Cyclooxygenase Inhibition Profile
Extensive in vitro studies have been conducted to characterize the interaction of 6'-Desmethyl-6'-carboxy Etoricoxib (B1671761) with the two main isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. These enzymes are central to the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and normal physiological functions.
Assessment of COX-1 Inhibition
Research findings consistently show that 6'-Desmethyl-6'-carboxy Etoricoxib does not inhibit the COX-1 enzyme. nih.govhpra.ietmda.go.tzmims.comrwandafda.gov.rwebi.ac.ukpom.go.id The COX-1 isoform is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal lining and mediate platelet aggregation. The lack of inhibition of COX-1 by this metabolite indicates that it does not interfere with these essential housekeeping functions. nih.govhpra.ietmda.go.tzmims.comrwandafda.gov.rwebi.ac.ukpom.go.id
Comparative Analysis of Biological Activity with Parent Etoricoxib and Other Metabolites
The biological activity of this compound is best understood when compared to its parent compound and other metabolites. Etoricoxib is a highly selective COX-2 inhibitor. In human whole blood assays, it demonstrates a significant separation in its inhibitory concentration for the two enzymes.
| Compound | COX-1 Inhibition | COX-2 Inhibition |
| Etoricoxib | Low Potency | High Potency |
| This compound | No measurable activity nih.govhpra.ietmda.go.tzmims.comrwandafda.gov.rwebi.ac.ukpom.go.id | No measurable or only weak activity nih.govhpra.ietmda.go.tzmims.comrwandafda.gov.rwebi.ac.ukpom.go.idopenaccessjournals.com |
| 6'-Hydroxymethyl Etoricoxib | No measurable activity openaccessjournals.com | No measurable or only weak activity openaccessjournals.com |
This comparative data underscores that the metabolic conversion of Etoricoxib to this compound represents a detoxification pathway, yielding a compound with significantly diminished pharmacological activity. This process, occurring via oxidation of the 6'-hydroxymethyl derivative, effectively inactivates the potent COX-2 inhibitory action of the parent drug. tmda.go.tzmims.comrwandafda.gov.rwpom.go.idopenaccessjournals.comresearchgate.net
Exploration of Other Potential Molecular Targets or Interaction Mechanisms in Research Models
Current scientific literature has not identified any other significant molecular targets or interaction mechanisms for this compound in research models. The primary focus of investigation for this compound has been its role as a major, but inactive, metabolite of Etoricoxib. Research has centered on its formation and lack of activity at the COX enzymes, confirming that the pharmacological effects of Etoricoxib are attributable to the parent drug itself and not its metabolites. There is no evidence to suggest that this compound engages with other receptors or enzymes in a biologically meaningful way.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Identification in Research Samples
Chromatographic techniques are pivotal for isolating metabolites from complex biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the predominant methods used for the analysis of Etoricoxib (B1671761) and its derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of Etoricoxib and its related substances. The method's adaptability allows for optimization based on the specific requirements of the analysis. Separation is typically achieved on a reverse-phase column, such as a C18 column. ekb.egresearchgate.net
Various HPLC methods have been developed for the parent compound, Etoricoxib, which can be adapted for its metabolites. For instance, one method utilizes a Luna C18 column with an isocratic mobile phase consisting of a buffer (0.01M potassium dihydrogen phosphate, pH 3.5), acetonitrile (B52724), and methanol (B129727) in a 40:15:45 (v/v/v) ratio, with UV detection at 235 nm. ekb.eg Another method employs a Hyper ODS 2 C18 column with methanol as the mobile phase and UV detection at 233 nm. tnsroindia.org.in The selection of the mobile phase, column, and detector is critical for achieving the desired separation and sensitivity.
Table 1: Examples of HPLC Conditions for the Analysis of Etoricoxib
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Zorbax SB CN (250 x 4.6 mm, 5 µm) | Luna C18 (150 x 4.6mm, 5µm) ekb.eg | Hyper ODS 2 C18 (4.5 x 250mm) tnsroindia.org.in |
| Mobile Phase | Buffer (0.02 M Na2HPO4, pH 7.2) : Acetonitrile (60:40) core.ac.uk | Buffer (0.01M KH2PO4, pH 3.5) : Acetonitrile : Methanol (40:15:45 v/v/v) ekb.eg | Methanol tnsroindia.org.in |
| Flow Rate | 0.8 mL/min core.ac.uk | 1.0 mL/min ekb.eg | 1.0 mL/min tnsroindia.org.in |
| Detection | UV at 235 nm core.ac.uk | UV at 235 nm ekb.eg | UV at 233 nm tnsroindia.org.in |
| Injection Volume | 10 µL core.ac.uk | 10 µL ekb.eg | 20 µL tnsroindia.org.in |
| Column Temp. | N/A | 30°C ekb.eg | N/A |
This table is interactive. Click on the headers to sort.
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC is an evolution of HPLC that uses columns with smaller particle sizes, resulting in higher resolution, improved sensitivity, and significantly faster analysis times. A UPLC method developed for Etoricoxib in rat plasma utilized a Thermo Hypersil® BDS C18 column (150 × 4.6 mm, 5 μm). nih.gov The mobile phase consisted of a gradient flow of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile. nih.gov This technique provides a powerful tool for high-throughput analysis in preclinical pharmacokinetic studies, a principle that is directly applicable to the study of its metabolites. nih.govsemanticscholar.org
Mass Spectrometry-Based Detection and Quantification for Metabolite Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Applications
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like drug metabolites. When coupled with tandem mass spectrometry (MS/MS), it allows for highly selective detection using Multiple Reaction Monitoring (MRM). nih.govnih.gov In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored.
For Etoricoxib, analysis is typically performed in positive ion mode, where the molecule is protonated to form [M+H]⁺ ions. nih.gov The quantitative MRM transition for Etoricoxib is often m/z 359.15 > 279.10. nih.govnih.govresearchgate.net Similar principles are applied to its metabolites. For 6'-Desmethyl-6'-carboxy Etoricoxib, the precursor ion would have a different mass due to the metabolic modification, and its fragmentation pattern would be used to establish a specific and sensitive MRM transition for its quantification in biological fluids.
Table 2: Reported Mass Spectrometry Transitions for Etoricoxib
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Etoricoxib | Positive ESI | 359.15 | 279.10 | nih.govresearchgate.net |
| Etoricoxib | Positive ESI | 359.2 | 280.2 | nih.gov |
| Etoricoxib-d4 (IS) | Positive ESI | 363.10 | 282.10 | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Strategies for Structural Elucidation of Metabolites using Mass Spectrometry
Mass spectrometry is a crucial tool for determining the chemical structures of metabolites. The metabolic pathway of Etoricoxib involves the oxidation of its 6'-methyl group. researchgate.net This process first forms a hydroxylated intermediate (6'-hydroxymethyl Etoricoxib), which is then further oxidized to the corresponding carboxylic acid, yielding this compound. researchgate.net
Structural elucidation using MS involves comparing the mass spectra of the parent drug and its metabolites. A high-resolution mass spectrometer can provide the exact mass of the metabolite, allowing for the determination of its elemental composition. The fragmentation pattern in the MS/MS spectrum provides information about the molecule's structure. The mass shift from the parent drug to the metabolite can confirm the type of metabolic reaction that has occurred. For example, the conversion of a methyl group (-CH3) to a carboxylic acid group (-COOH) results in a predictable mass increase, which can be readily detected by mass spectrometry, thereby confirming the structure of this compound.
Development and Validation of Bioanalytical Assays for Research Purposes
The development of a robust and reliable bioanalytical method is a prerequisite for any quantitative research involving drug metabolites. The process involves creating a procedure for sample preparation, chromatographic separation, and detection, followed by a thorough validation to ensure its performance.
Sample pretreatment is a critical first step and often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix, such as plasma. researchgate.netnih.gov For Etoricoxib, a one-step protein precipitation with methanol has been shown to be effective. nih.govnih.gov
Method validation is performed according to guidelines from regulatory agencies and assesses several key parameters. nih.gov These include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The demonstration that the assay results are directly proportional to the concentration of the analyte within a given range. tnsroindia.org.innih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. ekb.egresearchgate.nettnsroindia.org.in
Recovery: The efficiency of the extraction procedure.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. semanticscholar.org
These validation principles are universally applied to ensure that the bioanalytical method for this compound is accurate, precise, and reliable for research applications.
Optimization of Sample Preparation Techniques
Effective sample preparation is a critical prerequisite for accurate quantitative analysis, aiming to remove interfering endogenous substances from biological matrices like plasma and urine. For Etoricoxib and its metabolites, including this compound, protein precipitation (PP) and solid-phase extraction (SPE) are commonly employed techniques. nih.govaijr.org
Protein Precipitation (PP): This technique is favored for its simplicity, speed, and suitability for high-throughput analysis. nih.govmdpi.com It involves adding an organic solvent to a biological sample (e.g., plasma) to denature and precipitate proteins, which are then separated by centrifugation or filtration. thermofisher.com
Solvent Selection: Acetonitrile and methanol are the most common solvents used. mdpi.comthermofisher.com For Etoricoxib analysis, methanol has been shown to provide higher sensitivity and extraction efficiency (>92%) compared to acetonitrile (<50%). nih.govmdpi.com A plasma-to-methanol ratio of 1:4 (v/v) has been found to produce a clean sample with minimal matrix effects. nih.gov
Automation: The use of 96-well protein precipitation plates allows for the simultaneous processing of multiple samples, making the workflow automatable and highly efficient for large-scale research. thermofisher.com
Solid-Phase Extraction (SPE): SPE is a more selective and rigorous sample cleanup method compared to protein precipitation. nih.govresearchgate.net While it involves more steps—such as conditioning, loading, washing, and eluting—it typically yields cleaner extracts, which can enhance the sensitivity and robustness of the subsequent analytical method. aijr.org However, SPE techniques are generally more time-consuming and less suited for high-throughput applications than protein precipitation. nih.govresearchgate.net
The choice between these methods depends on the specific requirements of the assay, including the desired level of sensitivity, the complexity of the sample matrix, and the required sample throughput.
| Technique | Common Solvents/Phases | Key Steps | Advantages | Disadvantages |
| Protein Precipitation (PP) | Methanol, Acetonitrile | 1. Add solvent (e.g., 3:1 ratio) to plasma. 2. Vortex to mix and precipitate proteins. 3. Centrifuge/filter to separate supernatant. | Simple, fast, low cost, high-throughput compatible. nih.govmdpi.com | Potential for matrix effects, less clean extract. nih.gov |
| Solid-Phase Extraction (SPE) | Reversed-phase C18 cartridges | 1. Condition the cartridge. 2. Load the sample. 3. Wash away interferences. 4. Elute the analyte. | High selectivity, clean extracts, reduced matrix effects. aijr.org | More complex, time-consuming, higher cost. nih.govresearchgate.net |
Quantitative Analysis and Sensitivity Considerations for Research-Grade Assays
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the quantitative analysis of drug metabolites like this compound in biological fluids. aijr.orgmdpi.comnih.gov This technique offers exceptional sensitivity and selectivity. nih.gov
Chromatographic Separation: Reversed-phase HPLC, often using a C18 column, is employed to separate the metabolite from the parent drug and other endogenous components prior to detection. researchgate.netekb.eg Optimized mobile phases, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile or methanol), are used to achieve efficient separation in a short run time. mdpi.comekb.egdntb.gov.ua
Mass Spectrometric Detection: Detection is commonly performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. mdpi.comresearchgate.net The high selectivity of this method is achieved by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. mdpi.comnih.gov
Sensitivity: For research-grade assays, achieving a low Limit of Quantitation (LOQ) is crucial. tnsroindia.org.in For the parent drug Etoricoxib, validated LC-MS/MS methods have achieved LOQs as low as 1 ng/mL to 10 ng/mL in human plasma. nih.govmdpi.comresearchgate.net Similar sensitivity is expected for assays developed for its metabolites to accurately characterize their pharmacokinetic profiles. tnsroindia.org.in The Limit of Detection (LOD) for Etoricoxib has been reported at levels such as 0.250 µg/mL in some HPLC methods. tnsroindia.org.in
| Parameter | Example Specification for Etoricoxib/Metabolite Analysis | Significance in Research Assays |
| Analytical Technique | HPLC coupled with Tandem Mass Spectrometry (LC-MS/MS) aijr.org | Provides high sensitivity and selectivity for complex biological matrices. nih.gov |
| Chromatography Column | Reversed-phase C18 (e.g., 50 mm x 3.0 mm) dntb.gov.uaresearchgate.net | Separates analyte from interfering compounds. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.comresearchgate.net | Efficiently ionizes weakly basic compounds like Etoricoxib and its metabolites. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.comnih.gov | Ensures high specificity by monitoring unique mass transitions, reducing background noise. nih.gov |
| Linear Range | e.g., 1.00 - 5000 ng/mL researchgate.net | Defines the concentration range over which the assay is accurate and precise. |
| Lower Limit of Quantitation (LLOQ) | e.g., 10.00 ng/mL mdpi.com | The lowest concentration that can be reliably quantified, critical for pharmacokinetic studies. |
Role of this compound as an Analytical Reference Standard in Drug Metabolism Research
The availability of a pure, well-characterized analytical reference standard is indispensable for drug metabolism research. axios-research.com this compound serves this critical role in several key areas. synzeal.com
Method Development and Validation: A certified reference standard is essential for developing and validating bioanalytical methods. synzeal.com It is used to prepare calibration curves and quality control (QC) samples, which are necessary to confirm the method's linearity, accuracy, precision, and stability. dntb.gov.ua
Accurate Quantification: In drug metabolism studies, a key objective is to determine the concentration of metabolites in various biological samples. tandfonline.com The reference standard allows for the absolute quantification of this compound, ensuring that the analytical signal measured corresponds accurately to its concentration. isotope.com This is vital for assessing the extent of metabolic pathways and calculating pharmacokinetic parameters.
Structural Confirmation: The reference standard provides a definitive benchmark against which putative metabolites detected in a sample can be compared, confirming their identity based on chromatographic retention time and mass spectral fragmentation patterns. nih.gov
Regulatory Compliance: Regulatory agencies require that bioanalytical methods used in support of drug development are thoroughly validated. tandfonline.com The use of high-quality, traceable reference materials is a core component of this validation process, ensuring data integrity and reliability.
Preclinical and Translational Research Perspectives on Metabolic Fate
Metabolic Fate in Animal Models (e.g., equine studies for metabolic pathways)
Animal models are fundamental in elucidating the metabolic pathways of new chemical entities. Equine studies, in particular, have been instrumental in understanding the biotransformation of Etoricoxib (B1671761). Research in thoroughbred horses demonstrates that Etoricoxib undergoes significant metabolism, primarily being excreted in urine as various metabolites rather than as the unchanged parent drug. nih.govmadbarn.com
The principal metabolic pathway identified in horses involves the oxidation of the 6'-methyl group on the pyridine (B92270) ring of Etoricoxib. nih.govresearchgate.net This initial step, a classic Phase I metabolic reaction, results in the formation of an intermediate metabolite, 6'-Hydroxymethyl-etoricoxib. This alcohol intermediate is then subject to further oxidation to yield the stable carboxylic acid derivative, 6'-Desmethyl-6'-carboxy Etoricoxib. researchgate.netuclan.ac.uk This multi-step oxidative process is a major route for the drug's elimination in this species. madbarn.comuclan.ac.uk
Beyond this primary pathway, other minor metabolic routes have been observed in horses, including the formation of a glucuronide conjugate of the hydroxymethyl intermediate and the oxidation of the 1'-N terminal to form an N-oxide metabolite. nih.govmadbarn.com
The detection and quantification of this compound and other related metabolites in biological samples are crucial for pharmacokinetic and metabolism studies. In equine models, mass spectrometric analysis has been the definitive technique for identifying the metabolic products of Etoricoxib. nih.govmadbarn.com
Following oral administration of Etoricoxib to horses, the parent drug and its metabolites, including the carboxylic acid form, have been successfully identified in various biological matrices. uclan.ac.uk Researchers have detected "carboxylic etoricoxib" along with its precursor, hydroxymethyl-etoricoxib, in plasma, urine, and feces. uclan.ac.uk Studies show that traces of Etoricoxib metabolites can be measured in urine samples up to 120 hours after a single oral administration, highlighting the importance of metabolite monitoring in contexts such as equestrian sports drug control. uclan.ac.uk
Table 1: Detection of Etoricoxib and its Metabolites in Equine Biological Matrices
| Compound | Plasma | Urine | Feces |
|---|---|---|---|
| Etoricoxib (Parent Drug) | ✓ | ✓ | ✓ |
| 6'-Hydroxymethyl-etoricoxib | ✓ | ✓ | ✓ |
| This compound | ✓ | ✓ | ✓ |
| 6'-Hydroxymethyl-etoricoxib glucuronide | ✓ | ✓ | ✓ |
| Hydroxymethyl-1-N-oxide metabolite | ✓ | ✓ | ✓ |
Data synthesized from research findings. uclan.ac.uk
While equine studies provide a detailed picture, understanding the metabolic profile across various preclinical species is essential for translational research. In humans, the metabolic fate of Etoricoxib mirrors the findings in horses, with extensive biotransformation being the primary route of elimination. nih.govnih.gov Radiochromatographic analysis of excreta from healthy male volunteers showed that the 6'-carboxylic acid derivative of etoricoxib was the major metabolite, accounting for over 65% of the total radioactivity. nih.gov This indicates that the oxidation of the 6'-methyl group is the predominant metabolic pathway across these species.
In addition to the primary carboxylic acid metabolite, other minor metabolites such as 6'-Hydroxymethyl-etoricoxib and Etoricoxib-1'-N-oxide have also been identified in human excreta. nih.gov Preclinical studies in rats and squirrel monkeys have also been conducted, primarily focusing on the pharmacodynamic effects of Etoricoxib, such as its anti-inflammatory and antipyretic properties. nih.govresearchgate.net While these studies confirm the drug's activity, detailed comparative profiles of metabolite formation on the level of the equine and human studies are less elaborated in the provided sources. However, the consistency of the major carboxylic acid metabolite in both horses and humans suggests a conserved metabolic pathway for Etoricoxib.
Contribution to General Understanding of Drug Metabolism Mechanisms and Pathways
The metabolic pathway of Etoricoxib to this compound exemplifies a classic and fundamental mechanism of drug clearance: oxidation by the Cytochrome P450 (CYP) enzyme system. nih.govpatsnap.com In humans, Etoricoxib is metabolized primarily by the CYP3A4 isoenzyme, with contributions from other CYPs like CYP2D6, CYP2C9, CYP1A2, and CYP2C19. nih.goveaspublisher.com
The study of this specific transformation—from a methyl group to a primary alcohol and subsequently to a carboxylic acid—reinforces the understanding of Phase I metabolism. This two-step oxidation pathway is a common strategy employed by the body to increase the polarity and water solubility of a drug molecule, thereby facilitating its renal excretion. By characterizing this pathway for Etoricoxib, researchers contribute to the broader knowledge base of how xenobiotics are processed and eliminated. Furthermore, in vitro studies using human hepatocytes have confirmed the formation of these oxidative metabolites, validating the crucial role of hepatic enzymes in the drug's biotransformation. drugbank.com
In Silico and Computational Modeling Approaches for Metabolite Prediction and Characterization
In modern drug development, in silico and computational modeling are increasingly used to predict the metabolic fate of drug candidates, saving time and resources. acs.org For Etoricoxib, a Biopharmaceutics Classification System (BCS) Class II drug, computational tools like GastroPlus™ have been employed to forecast its in vivo performance, absorption, and pharmacokinetics. researchgate.netnih.govgabi-journal.net
These advanced models can simulate the absorption and transit of a drug through the gastrointestinal tract and, when integrated with pharmacokinetic parameters, can predict plasma concentration profiles. researchgate.netnih.gov The effective permeability of Etoricoxib has been estimated in silico, providing crucial data for these simulations. nih.gov While often used to assess bioequivalence between different formulations, these modeling approaches also form the basis for predicting drug metabolism. gabi-journal.net By inputting the chemical structure of a drug like Etoricoxib, computational systems can predict potential sites of metabolism and the likely metabolites that will be formed. This predictive capability allows researchers to anticipate major metabolic pathways, such as the oxidation of the 6'-methyl group, early in the drug discovery process.
Future Research Directions for 6 Desmethyl 6 Carboxy Etoricoxib Studies
In-depth Investigation of its Biological Significance Beyond COX Inhibition
While 6'-Desmethyl-6'-carboxy Etoricoxib (B1671761) is recognized as being inactive or only a weak inhibitor of the COX-2 enzyme, its biological significance may extend beyond this primary target. openaccessjournals.com The parent compound, etoricoxib, has been shown in animal models to induce changes in the expression of arachidonic acid-metabolizing enzymes and beta-adrenergic receptors in cardiac and renal tissues, suggesting effects independent of prostaglandin (B15479496) synthesis inhibition. mdpi.com This raises the question of whether its main metabolite could possess its own distinct biological activities or contribute to the off-target effects of the parent drug.
Elucidation of Unidentified Enzymes or Non-CYP Pathways in its Further Biotransformation
The biotransformation of etoricoxib is extensive, with over 90% of a dose being metabolized. openaccessjournals.com The primary pathway involves a two-step oxidation of the 6'-methyl group. First, etoricoxib is hydroxylated to 6'-hydroxymethyl etoricoxib, a reaction catalyzed predominantly by the cytochrome P450 (CYP) isoenzyme CYP3A4, with minor contributions from CYP1A2, CYP2C9, and CYP2D6. openaccessjournals.comresearchgate.net This intermediate is subsequently oxidized to form 6'-Desmethyl-6'-carboxy Etoricoxib, a step also attributed to CYP3A4. openaccessjournals.com
However, the complete enzymatic landscape of this metabolic sequence may not be fully elucidated. Future research should focus on identifying other enzymes that could contribute to this oxidation, particularly non-CYP enzymes. For instance, the role of cytosolic enzymes such as aldehyde dehydrogenases (ALDH) in the conversion of the alcohol intermediate to the carboxylic acid has not been thoroughly explored. Furthermore, conditions such as inflammation can differentially downregulate CYP enzymes compared to non-CYP enzymes, potentially shifting metabolic flux through alternative, less-characterized pathways. nih.govuniversiteitleiden.nl Studies using specific chemical inhibitors or recombinant enzymes are needed to probe the involvement of non-CYP pathways, which could be particularly relevant in patients with compromised CYP3A4 function due to genetic polymorphisms or co-administered drugs.
Advanced Structural Biology Studies of Metabolite-Enzyme Complexes
To date, there is a notable absence of high-resolution structural data for the enzymes involved in etoricoxib metabolism in complex with their substrates or products. While molecular docking studies have been performed on etoricoxib and its derivatives with its therapeutic target, COX-2, similar structural investigations of its metabolic enzymes are lacking. researchgate.net
A significant future direction would be the use of advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), to determine the three-dimensional structures of CYP3A4 and other contributing enzymes bound to etoricoxib and its 6'-hydroxymethyl intermediate. Such studies would provide atomic-level details of the active site, revealing the precise interactions that govern substrate recognition, catalytic mechanism, and the subsequent release of the this compound metabolite. This structural information would be invaluable for understanding the molecular basis of etoricoxib's metabolic profile and could aid in predicting the metabolism of structurally similar compounds.
Development of Novel Research Tools and Methodologies for Metabolite-Centric Studies
Advancing our understanding of metabolites like this compound requires the development and application of more sophisticated research methodologies. A "metabolite-centric" approach, which places the focus on the metabolite itself rather than viewing it solely as a byproduct of the parent drug, can open new avenues of investigation. nih.govaiche.org
Key areas for development include:
Advanced Analytical Platforms: The use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is crucial for detecting and definitively identifying not only the known metabolites but also any potential downstream or minor metabolites in complex biological samples. chromatographyonline.comalwsci.com
Computational and "Omics" Integration: Machine learning and artificial intelligence algorithms can be developed to better predict metabolic pathways and potential biological activities of metabolites based on their chemical structure. nih.gov Integrating data from metabolomics, proteomics, and transcriptomics can provide a holistic, systems-level view of the cellular impact of this compound. nih.gov
Knowledge Graphs and LLMs: Emerging tools like knowledge graphs and large language models (LLMs) offer powerful ways to integrate and analyze vast, heterogeneous datasets from scientific literature and experimental results, helping to formulate new hypotheses and design more targeted experiments in metabolomics research. aaai.org
By embracing these advanced tools and a metabolite-centric mindset, researchers can move beyond the current understanding of this compound and unlock a more complete picture of its role in pharmacology.
Compounds Mentioned in this Article
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
